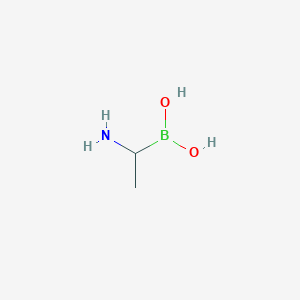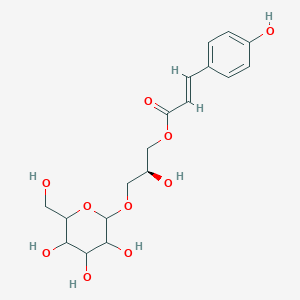
Regaloside A
Descripción general
Descripción
Regaloside A is a phenylpropanoid . It shows significant DPPH radical scavenging activity of 58.0% at 160 ppm . It has anti-inflammatory activity .
Molecular Structure Analysis
Regaloside A has a molecular formula of C18H24O10 . Its average mass is 400.377 Da and its monoisotopic mass is 400.136932 Da .Physical And Chemical Properties Analysis
Regaloside A has a density of 1.5±0.1 g/cm³ . Its boiling point is 729.1±60.0 °C at 760 mmHg . It has a molar refractivity of 94.6±0.4 cm³ . It has 10 hydrogen bond acceptors and 6 hydrogen bond donors .Aplicaciones Científicas De Investigación
Antioxidant Research
- Field : This application falls under the field of antioxidant research .
- Application Summary : Regaloside A, a phenylpropanoid, shows significant DPPH radical scavenging activity . This means it has the potential to neutralize harmful free radicals in the body, which are often associated with chronic diseases and aging.
- Methods and Procedures : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging effectiveness of potential antioxidants . In this assay, the antioxidants are tested for their ability to reduce the DPPH radical to the non-radical form.
- Results : Regaloside A shows significant DPPH radical scavenging activity of 58.0% at 160 ppm .
Anti-inflammatory Research
- Field : This application falls under the field of anti-inflammatory research .
- Application Summary : Regaloside A has been found to have anti-inflammatory activity . It has been isolated from the flowers of Lilium Asiatic hybrids .
- Methods and Procedures : The anti-inflammatory activity of Regaloside A is typically evaluated using assays that measure the expression of inflammation-related enzymes such as iNOS and COX-2 .
- Results : At a concentration of 50 μg/mL, Regaloside A inhibited the expression of iNOS to 70.3 ± 4.07, and decreased COX-2 expression to 131.6 ± 8.19 . It also decreased the ratio of p-p65/p-65 to 40.7 ± 1.30, and the expression of VCAM-1 to 48.6 ± 2.65 .
Natural Product Extraction
- Field : This application falls under the field of natural product extraction .
- Application Summary : Regaloside A, along with other phenolic acids such as regaloside B and regaloside C, can be extracted from the bulbs of Lilium lancifolium Thunb. using deep eutectic solvents (DESs) . This method also allows for the simultaneous extraction of polysaccharides .
- Methods and Procedures : The extraction process involves the use of DESs under optimized conditions: an extraction temperature of 50 °C, an extraction time of 40 min, a solid–liquid ratio of 1:25, and a ratio of water in the DES of 20% . The extracted amounts of regaloside B, regaloside C, and regaloside E reached 0.31 ± 0.06 mg g −1, 0.29 ± 0.03 mg g −1, and 3.04 ± 0.38 mg g −1, respectively .
- Results : The extraction efficiencies using DESs were higher than those obtained using conventional organic solvents . The polysaccharide levels were measured and compared with those obtained using a conventional hot water extraction method, and equivalent extraction efficiencies were obtained .
Immunology
- Field : This application falls under the field of immunology .
- Application Summary : Regaloside A has been found to have an effect on the NF-κB pathway, which plays a crucial role in immune responses .
- Methods and Procedures : The effect of Regaloside A on the NF-κB pathway is typically evaluated using assays that measure the expression of inflammation-related enzymes such as iNOS and COX-2 . In these assays, cells are treated with LPS (1 μg/ml; pretreatment for 15 min) and then with Regaloside A (50 μg/mL; 2 hours) .
- Results : Regaloside A inhibits the expression of iNOS to 70.3, decreasing COX-2 expression to 131.6 . It also decreases the ratio of p-p65/p-65 to 40.7 . In addition, Regaloside A decreases the expression of VCAM-1 to 48.6 in HASMCs with TNF-a (10 ng/ml; for 12 h) .
Safety And Hazards
Propiedades
IUPAC Name |
[(2S)-2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O10/c19-7-13-15(23)16(24)17(25)18(28-13)27-9-12(21)8-26-14(22)6-3-10-1-4-11(20)5-2-10/h1-6,12-13,15-21,23-25H,7-9H2/b6-3+/t12-,13?,15?,16?,17?,18?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADHSFRQMFRWLS-MUWVXHEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@H](COC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420045 | |
| Record name | Regaloside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Regaloside A | |
CAS RN |
114420-66-5 | |
| Record name | Regaloside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




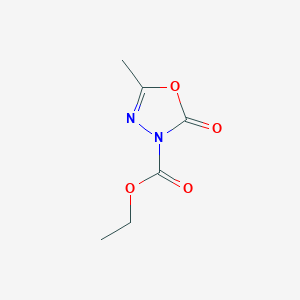



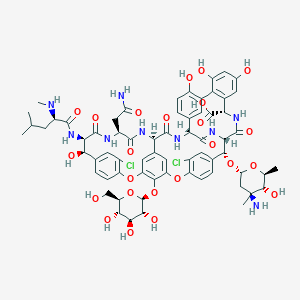
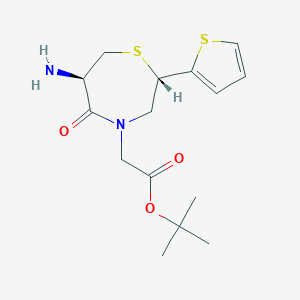
![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
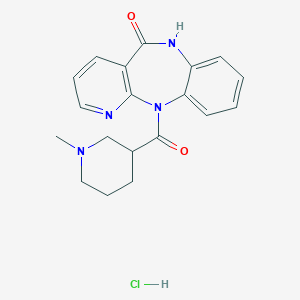
![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)
![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)

![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)
